

# 4-Isobutyl-2-phenyl-2-oxazoline-5-one chemical structure and properties

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## Compound of Interest

Compound Name: 4-Isobutyl-2-phenyl-2-oxazoline-5-one

Cat. No.: B1586347

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## An In-depth Technical Guide on 4-Isobutyl-2-phenyl-2-oxazoline-5-one

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **4-Isobutyl-2-phenyl-2-oxazoline-5-one**, a heterocyclic compound with significant potential in synthetic and medicinal chemistry. The content is structured to deliver foundational knowledge first, followed by practical applications and experimental insights, ensuring a thorough understanding for professionals in the field.

### Section 1: Core Chemical Identity

**4-Isobutyl-2-phenyl-2-oxazoline-5-one**, also known as an azlactone, is characterized by a five-membered oxazolinone ring. This core structure is substituted with a phenyl group at the 2-position and an isobutyl group at the 4-position. The presence of a chiral center at the C4 position indicates that the compound can exist as (R) and (S) enantiomers, a critical consideration for stereospecific applications in drug development.

### Section 2: Physicochemical Characteristics

A summary of the key physicochemical properties of **4-Isobutyl-2-phenyl-2-oxazoline-5-one** is presented below. These properties are crucial for designing experimental conditions and predicting the compound's behavior in various systems.

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>15</sub> NO <sub>2</sub>	[1]
Molecular Weight	249.26 g/mol	[2]
Melting Point	54-56 °C	[3]
Boiling Point	299.0 ± 23.0 °C (Predicted)	[1][3]
Density	1.13 ± 0.1 g/cm <sup>3</sup> (Predicted)	[1][3]
pKa	2.63 ± 0.40 (Predicted)	[3]

## Section 3: Synthesis and Experimental Protocols

The primary method for synthesizing **4-Isobutyl-2-phenyl-2-oxazoline-5-one** is the Erlenmeyer-Plöchl azlactone synthesis.[4][5] This reaction involves the condensation of N-benzoylglycine (hippuric acid) with isovaleraldehyde in the presence of acetic anhydride and a weak base like sodium acetate.[4][5]

Detailed Synthesis Protocol:

- **Reactant Mixture:** Combine hippuric acid (1 equivalent), isovaleraldehyde (1.2 equivalents), and anhydrous sodium acetate (1 equivalent) in a suitable reaction vessel.
- **Solvent and Dehydrating Agent:** Add acetic anhydride (3 equivalents) to the mixture. Acetic anhydride serves as both the solvent and the dehydrating agent, driving the cyclization reaction.
- **Reaction Conditions:** Heat the mixture under reflux for 1-2 hours. The reaction progress can be monitored using thin-layer chromatography.
- **Workup:** After cooling, the excess acetic anhydride is hydrolyzed by the careful addition of cold water. The crude product typically precipitates and can be collected by filtration.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Rationale for Experimental Choices:

- Acetic Anhydride: Its role is crucial as it removes the water formed during the condensation, thereby shifting the reaction equilibrium towards the formation of the azlactone.[6]
- Sodium Acetate: This weak base facilitates the deprotonation of the  $\alpha$ -carbon of hippuric acid, which is a key step in the initial condensation with the aldehyde.[4]

Caption: Simplified workflow of the Erlenmeyer-Plöchl synthesis.

## Section 4: Chemical Reactivity and Synthetic Utility

The oxazolinone ring in **4-Isobutyl-2-phenyl-2-oxazoline-5-one** is the hub of its reactivity. It is susceptible to nucleophilic attack, which leads to ring-opening. This reactivity makes it a valuable intermediate for the synthesis of various compounds, including:

- $\alpha$ -Amino Acid Derivatives: Reaction with nucleophiles like amines or alcohols can yield a variety of  $\alpha$ -amino acid derivatives.
- Unsaturated  $\alpha$ -Amino Acids: The azlactone can be used to synthesize unsaturated  $\alpha$ -amino acids, which are important building blocks in peptide synthesis.[7]

The isobutyl group at the C4 position makes this compound a precursor for derivatives of the amino acid leucine.

## Section 5: Relevance in Drug Discovery and Development

The oxazolidinone scaffold, a related structure, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[8] While specific biological activities of **4-Isobutyl-2-phenyl-2-oxazoline-5-one** are not extensively documented, the broader class of oxazol(idin)ones has shown significant therapeutic potential.

Established Applications of Oxazolidinones:

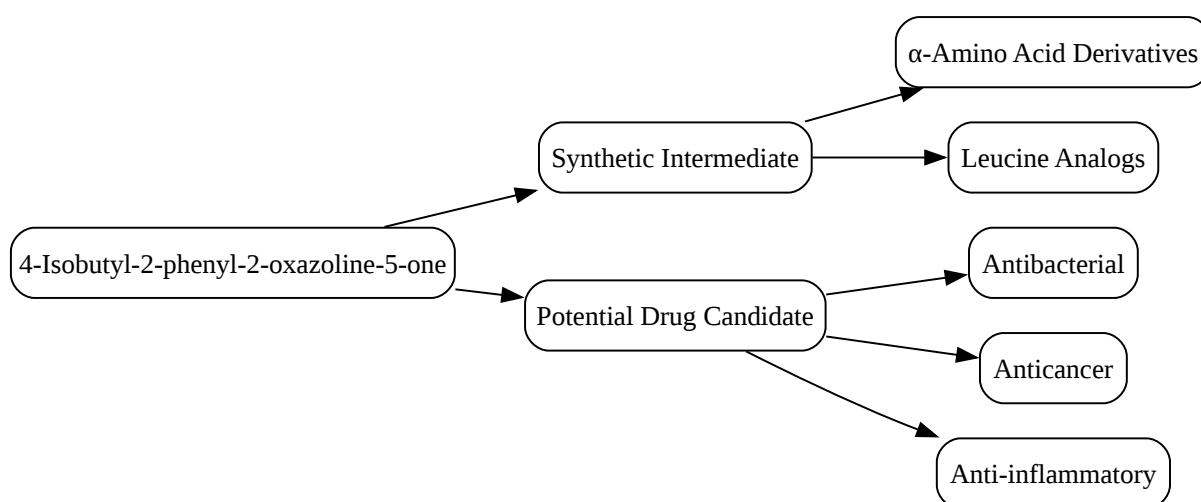
- Antibacterial Agents: Linezolid, the first clinically approved oxazolidinone antibiotic, is effective against multi-drug resistant Gram-positive bacteria, including MRSA and VRE.[9]

[10] It acts by inhibiting the initiation of bacterial protein synthesis.[11][12]

- Anticancer Activity: Various oxazolone derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.[13]
- Other Therapeutic Areas: The oxazolone scaffold has been explored for anti-inflammatory, antiviral, and antifungal activities.[14][15]

#### Future Directions for **4-Isobutyl-2-phenyl-2-oxazoline-5-one**:

Given the structural similarity to the side chain of leucine, this compound could be a valuable probe or lead compound for targeting proteins that interact with leucine. Further screening in various biological assays is warranted to explore its full therapeutic potential.



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- To cite this document: BenchChem. [4-Isobutyl-2-phenyl-2-oxazoline-5-one chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586347#4-isobutyl-2-phenyl-2-oxazoline-5-one-chemical-structure-and-properties]

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